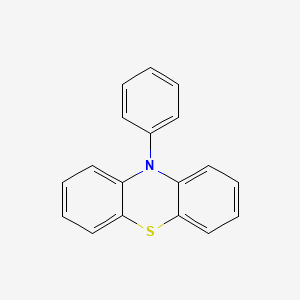

10-Phenyl-10h-phenothiazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

10-phenylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NS/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEFYHOJDVVORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221760 | |

| Record name | Phenothiazine, 10-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7152-42-3 | |

| Record name | 10-Phenylphenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7152-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylphenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Phenylphenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazine, 10-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PHENYLPHENOTHIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BII1EYP5EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Emergence and Ascendancy of 10-Phenyl-10H-phenothiazine: A Technical Guide for the Modern Researcher

Abstract

This technical guide provides an in-depth exploration of 10-Phenyl-10H-phenothiazine, a molecule that has transitioned from a derivative of historical significance to a cornerstone in modern materials science and catalysis. We will traverse its discovery, rooted in the rich history of phenothiazine chemistry, and detail the evolution of its synthesis, from classical Ullmann condensations to the highly efficient Buchwald-Hartwig aminations. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its structural, photophysical, and electrochemical properties, underpinned by detailed experimental protocols and comparative data. Furthermore, we will elucidate the mechanisms that render this compound a powerhouse in applications ranging from organic electronics to photoredox catalysis, providing a forward-looking perspective on its future potential.

A Legacy Reimagined: From Aniline Dyes to a Privileged Scaffold

The story of this compound is intrinsically linked to its parent scaffold, phenothiazine. The journey began in the late 19th century within the burgeoning German dye industry. In 1883, August Bernthsen first synthesized the phenothiazine nucleus, a tricyclic heterocyclic compound.[1] For decades, phenothiazine and its derivatives were primarily of interest for their properties as dyes and later as antiseptics and insecticides.[2]

The mid-20th century marked a paradigm shift. The introduction of a phenyl group at the nitrogen atom (N-10) of the phenothiazine core gave rise to this compound, a modification that profoundly alters the electronic and photophysical characteristics of the scaffold.[1] This N-aryl substitution enhances the electron-donating nature of the molecule and, crucially, maintains the non-planar, butterfly-like conformation of the phenothiazine core. This structural feature is advantageous in preventing undesirable molecular aggregation, a critical aspect in the design of organic electronic materials.[1] Initially explored for potential pharmaceutical applications, the unique properties of this compound have propelled it to the forefront of research in photocatalysis and advanced optoelectronic devices.[1] Phenothiazine derivatives are now recognized as "privileged structures" in medicinal chemistry, capable of interacting with multiple biological targets to exert a wide range of pharmacological activities, including anticancer, antifungal, and antioxidant effects.[3][4][5]

The Synthetic Toolkit: Crafting the this compound Core

The synthesis of this compound has evolved significantly, with modern methods offering high yields and broad functional group tolerance. The two primary and most effective strategies involve transition-metal-catalyzed cross-coupling reactions: the Ullmann condensation and the Buchwald-Hartwig amination.

The Classical Approach: Ullmann Condensation

The Ullmann condensation is a foundational method for the N-arylation of phenothiazine. This copper-catalyzed reaction typically involves the coupling of phenothiazine with an aryl halide, such as bromobenzene or iodobenzene, at elevated temperatures.[6]

Ullmann Condensation for this compound Synthesis.

Experimental Protocol: Ullmann Condensation

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenothiazine (1.0 equiv), bromobenzene (1.2 equiv), potassium carbonate (2.0 equiv), and copper(I) iodide (0.1 equiv).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to phenothiazine.

-

Reaction Execution: Heat the reaction mixture to 150-160 °C and stir vigorously for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient).

The Modern Powerhouse: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the gold standard for C-N bond formation due to its milder reaction conditions, higher yields, and broader substrate scope compared to the Ullmann condensation.[7][8] This palladium-catalyzed cross-coupling reaction offers a more efficient and versatile route to this compound and its derivatives.[9][10]

Buchwald-Hartwig Amination for this compound Synthesis.

Experimental Protocol: Buchwald-Hartwig Amination [9]

-

Reaction Setup: In a nitrogen-filled glovebox or under an inert atmosphere, charge a flame-dried Schlenk tube with phenothiazine (1.0 equiv), iodobenzene (1.1 equiv), sodium tert-butoxide (1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand such as XPhos (0.04 equiv).

-

Solvent Addition: Add anhydrous toluene to the Schlenk tube to achieve a concentration of 0.2 M with respect to phenothiazine.

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.

-

Extraction and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 20:1) to afford 10-phenylphenothiazine as a white solid.[9]

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper-based (e.g., CuI) | Palladium-based (e.g., Pd₂(dba)₃) |

| Ligand | Often not required | Phosphine-based (e.g., XPhos) |

| Base | Weaker inorganic (e.g., K₂CO₃) | Stronger organic (e.g., NaOtBu) |

| Temperature | High (150-210 °C) | Moderate (80-120 °C) |

| Yields | Moderate to good | Good to excellent |

| Substrate Scope | More limited | Broad |

Physicochemical Properties: A Spectroscopic and Electrochemical Profile

The unique properties of this compound arise from its distinct electronic structure and conformation.

Structural and Spectroscopic Characterization

The central thiazine ring of the phenothiazine core adopts a non-planar, folded "butterfly" conformation.[1] This is a key structural feature that inhibits intermolecular π-π stacking.

| Technique | Observed Characteristics | Reference |

| ¹H NMR (300 MHz, acetone-d6) | δ 7.70 (t, J = 7.5 Hz, 2H), 7.57 (t, J = 7.2 Hz, 1H), 7.44 (d, J = 7.8 Hz, 2H), 7.06 (d, J = 7.5 Hz, 2H), 6.92 (t, J = 7.2 Hz, 2H), 6.89 (t, J = 7.2 Hz, 2H), 6.23 (d, J = 8.1 Hz, 2H) | [9] |

| ¹³C NMR (100 MHz, acetone-d6) | δ 144.98, 141.82, 131.64, 131.37, 129.07, 127.31, 123.37, 120.90, 116.96 | [9] |

| UV-Vis Absorption (in hexane) | λmax at 314 nm | [11] |

| High-Resolution Mass Spec (ESI-HRMS) | m/z calculated for C₁₈H₁₄NS ([M+H]⁺): 276.0841, found: 276.0842 | [9] |

Electrochemical and Photophysical Properties

This compound is an excellent electron donor, a property that is central to its applications. Upon one-electron oxidation, it forms a stable radical cation (PTZ⁺•) that is intensely colored.[11]

| Property | Value | Reference |

| First Oxidation Potential (E½) | +0.77 V vs SCE | [12] |

| Excited State Reduction Potential (E*red) | -2.6 V vs SCE | [12] |

| Fluorescence Quantum Yield (Φf) | 0.01-0.02 | [13] |

| Fluorescence Lifetime (τf) | ~2.0 ns | [13] |

Applications at the Forefront of Technology

The unique electronic properties and structural features of this compound have led to its widespread application in several high-technology fields.

Organic Electronics: A Superior Hole-Transporting Material

In the realm of organic electronics, this compound and its derivatives are extensively used as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[14][15]

Mechanism of Action in Perovskite Solar Cells:

-

Hole Extraction: When the perovskite layer absorbs light and generates excitons (electron-hole pairs), the HOMO (Highest Occupied Molecular Orbital) energy level of the phenothiazine-based HTM is well-aligned with the valence band of the perovskite, facilitating efficient extraction of holes from the perovskite layer.[16][17][18]

-

Hole Transport: The extracted holes are then transported through the HTM layer to the anode. The butterfly-like structure of the phenothiazine core helps to prevent aggregation, which can impede charge transport.[16]

-

Electron Blocking: The LUMO (Lowest Unoccupied Molecular Orbital) of the HTM is significantly higher than that of the perovskite, creating an energetic barrier that prevents electrons from leaking to the anode, thus reducing recombination losses.[18]

Role of this compound as a Hole Transport Layer in a Perovskite Solar Cell.

Photoredox Catalysis: A Powerful Electron Donor

This compound has emerged as a potent organic photoredox catalyst, capable of driving a variety of chemical transformations upon irradiation with visible light.[19] Its high excited-state reduction potential allows it to reduce substrates that are challenging for many other photocatalysts.[12]

Proposed Photocatalytic Mechanism (Reductive Quenching Cycle):

-

Excitation: Upon absorption of light, the this compound (PTZ) catalyst is promoted to its excited state (PTZ*).

-

Single Electron Transfer (SET): The excited catalyst (PTZ*) donates an electron to a substrate molecule, forming the catalyst's radical cation (PTZ⁺•) and the substrate's radical anion.

-

Substrate Transformation: The substrate radical anion undergoes further chemical reactions to form the desired product.

-

Catalyst Regeneration: The catalyst radical cation (PTZ⁺•) is reduced back to its ground state by a sacrificial electron donor, completing the catalytic cycle.

Generalized Photocatalytic Cycle of this compound.

Future Outlook and Conclusion

References

- 1. This compound | 7152-42-3 | Benchchem [benchchem.com]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iosrphr.org [iosrphr.org]

- 6. diva-portal.org [diva-portal.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Buy this compound | 7152-42-3 [smolecule.com]

- 15. benchchem.com [benchchem.com]

- 16. Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. d-nb.info [d-nb.info]

A Comprehensive Technical Guide to the Synthesis of 10-Phenyl-10H-phenothiazine via Ullmann Condensation

Introduction: The Significance of 10-Phenyl-10H-phenothiazine and the Strategic Advantage of the Ullmann Condensation

This compound, a key heterocyclic compound, stands at the forefront of modern chemical research, with its applications spanning pharmaceuticals, organic photocatalysis, and materials science.[1] The introduction of a phenyl group at the 10-position of the phenothiazine core significantly alters its electronic and photophysical properties, making it a versatile molecule in drug development and as a component in advanced optoelectronic devices.[2] In the pharmaceutical realm, phenothiazine derivatives are foundational to the development of antipsychotic medications and agents targeting neurodegenerative diseases.[3][4][5] Furthermore, its role as an organic photocatalyst in the synthesis of small molecules and polymerization reactions underscores its importance in sustainable chemistry.[1][6]

The synthesis of this pivotal molecule is often achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[2][7] This method offers a direct and efficient pathway for the N-arylation of the phenothiazine core.[2] While traditional Ullmann conditions have been characterized by harsh reaction parameters, including high temperatures and stoichiometric amounts of copper, modern advancements have introduced milder and more efficient catalytic systems.[7] This guide provides an in-depth exploration of the Ullmann condensation for the synthesis of this compound, offering a detailed mechanistic overview, a comprehensive experimental protocol, and critical insights for researchers, scientists, and professionals in drug development.

The Ullmann Condensation: A Mechanistic Deep Dive

The Ullmann condensation, in the context of N-arylation, is a copper-promoted conversion of an amine (in this case, the secondary amine of the phenothiazine core) and an aryl halide.[7] The reaction is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.[8]

The generally accepted mechanism for the Ullmann-type N-arylation reaction is as follows:

-

Formation of the Active Copper(I) Species: The reaction is initiated by the formation of an active Cu(I) species. This can be generated in situ from a copper(II) precursor or directly from a Cu(I) salt.[7]

-

Reaction with the Amine: The amine (phenothiazine) reacts with the active Cu(I) species to form a copper(I)-amidate complex.[9]

-

Oxidative Addition: The aryl halide (e.g., iodobenzene or bromobenzene) undergoes oxidative addition to the copper(I)-amidate complex. This step involves the insertion of the copper into the carbon-halogen bond of the aryl halide, resulting in a transient copper(III) intermediate.[8]

-

Reductive Elimination: The final step is the reductive elimination from the copper(III) intermediate. This step forms the new carbon-nitrogen bond, yielding the desired N-arylated product (this compound) and regenerating the active Cu(I) species, which can then re-enter the catalytic cycle.[8]

Several mechanistic pathways have been proposed, and the exact mechanism may vary depending on the specific reaction conditions, ligands, and substrates used.[9]

Caption: Proposed catalytic cycle for the Ullmann N-arylation.

Experimental Protocol: A Step-by-Step Guide to Synthesis

This section provides a detailed, self-validating protocol for the synthesis of this compound via a modified Ullmann condensation. This protocol is designed to be reproducible and scalable, with built-in checkpoints for reaction monitoring.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Phenothiazine | ≥98% | Sigma-Aldrich | |

| Iodobenzene | 98% | Alfa Aesar | Bromobenzene can also be used, though it is less reactive.[7] |

| Copper(I) Iodide (CuI) | 98% | Strem Chemicals | A common and effective catalyst. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Acts as the base. |

| 1,10-Phenanthroline | ≥99% | Acros Organics | A ligand that can improve catalyst performance.[7] |

| Toluene | Anhydrous, 99.8% | EMD Millipore | High-boiling, inert solvent. |

| Ethyl Acetate | ACS Grade | VWR | For extraction. |

| Hexane | ACS Grade | VWR | For purification. |

| Saturated Sodium Chloride Solution (Brine) | For washing. | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. | ||

| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |

Experimental Procedure

-

Reaction Setup:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenothiazine (1.0 eq.), iodobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), potassium carbonate (2.0 eq.), and 1,10-phenanthroline (0.2 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous toluene (to make a 0.5 M solution with respect to phenothiazine) via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by the disappearance of the phenothiazine spot on TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the inorganic salts and copper catalyst.

-

Wash the filter cake with additional ethyl acetate.

-

Combine the organic filtrates and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from ethanol if necessary.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.[2][10]

-

Mass Spectrometry: To determine the molecular weight.[10]

-

Melting Point: To assess purity (literature mp ~94 °C).[11]

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | - Increase reaction time. - Ensure anhydrous conditions. - Use a more reactive aryl halide (iodide > bromide > chloride).[7] |

| Catalyst deactivation | - Use a ligand such as 1,10-phenanthroline or an amino acid to stabilize the catalyst.[7] | |

| Side Product Formation | Homocoupling of the aryl halide | - Use a slight excess of the phenothiazine. |

| Degradation of starting materials or product | - Lower the reaction temperature and extend the reaction time. - Ensure the reaction is under an inert atmosphere. | |

| Difficult Purification | Co-elution of starting material and product | - Optimize the solvent system for column chromatography. - Consider recrystallization as an additional purification step. |

Conclusion

The Ullmann condensation remains a robust and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access this valuable compound. The protocol and insights provided in this guide are intended to empower scientists in their pursuit of novel therapeutics and advanced materials built upon the versatile phenothiazine scaffold.

References

- 1. Buy this compound | 7152-42-3 [smolecule.com]

- 2. This compound | 7152-42-3 | Benchchem [benchchem.com]

- 3. iiste.org [iiste.org]

- 4. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. pure.rug.nl [pure.rug.nl]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. 10-Phenylphenothiazine = 95 7152-42-3 [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Synthesis of 10-Phenyl-10H-phenothiazine via Palladium-Catalyzed Cross-Coupling

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothiazine and its N-substituted derivatives are privileged scaffolds in medicinal chemistry and materials science. Among these, 10-Phenyl-10H-phenothiazine stands out for its applications as an organic photocatalyst.[1] This guide provides an in-depth technical exploration of its synthesis, focusing on the robust and versatile palladium-catalyzed cross-coupling methodology. We will delve into the mechanistic underpinnings of this transformation, dissect the critical roles of each reaction component, present optimized experimental protocols, and discuss the nuances associated with the N-arylation of nitrogen-rich heterocycles. This document is designed to bridge theoretical understanding with practical, field-proven insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of N-Aryl Phenothiazines

The phenothiazine core is a sulfur- and nitrogen-containing tricyclic heterocycle that forms the backbone of numerous pharmaceuticals. The strategic functionalization at the 10-position (the nitrogen atom) profoundly modulates the molecule's electronic and steric properties, giving rise to a diverse array of compounds with applications ranging from antipsychotics to advanced organic electronics. This compound, in particular, has gained prominence as a powerful organic photoredox catalyst, capable of facilitating a variety of chemical transformations using visible light.[1]

The creation of the C-N bond to attach the phenyl group to the phenothiazine nitrogen is a critical synthetic step. While the user's query specifies the Suzuki-Miyaura coupling, it is essential to clarify a key point of nomenclature. The Suzuki-Miyaura reaction is classically defined as a palladium-catalyzed cross-coupling for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[2][3] The direct N-arylation of a heterocycle like phenothiazine with an aryl halide is more precisely termed a Buchwald-Hartwig Amination . Both reactions, however, belong to the same family of powerful palladium-catalyzed cross-coupling transformations and share fundamental mechanistic principles.[4] This guide will therefore focus on the palladium-catalyzed N-arylation of phenothiazine, a reaction of immense industrial and academic importance.

The Catalytic Engine: Mechanism of Palladium-Catalyzed N-Arylation

The catalytic cycle for the N-arylation of phenothiazine is a well-orchestrated sequence of events centered around a palladium atom, which cycles between its Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount for troubleshooting and optimizing the reaction. The three fundamental steps are Oxidative Addition, Transmetalation (or more accurately for this reaction, N-H Deprotonation and Coordination), and Reductive Elimination.[2][7]

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst, stabilized by phosphine ligands (L), reacting with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, becoming oxidized to a Pd(II) species.[5][7] This is often the rate-determining step in the catalytic cycle.[2]

-

Deprotonation and Coordination : A strong base deprotonates the N-H bond of phenothiazine, forming a more nucleophilic phenothiazine anion. This anion then displaces the halide from the palladium complex.

-

Reductive Elimination : This is the final, product-forming step. The aryl and phenothiazine moieties on the Pd(II) center couple, forming the desired C-N bond of this compound. In this process, the palladium center is reduced back to its Pd(0) state, thus regenerating the active catalyst which can then re-enter the cycle.[2][5]

Optimizing the Reaction: A Component-by-Component Analysis

The success of the synthesis hinges on the judicious selection of each component. The interplay between the catalyst, ligand, base, and solvent creates a complex reaction environment that must be fine-tuned for optimal yield and purity.

-

Palladium Precatalyst : The reaction typically uses a stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[8][9] These are not the active catalytic species but are converted in situ to the active Pd(0) complex. Pd₂(dba)₃ is often preferred as it provides a source of ligand-free Pd(0).

-

The Ligand: The Key to Success : Standard phosphine ligands like PPh₃ are often ineffective for C-N cross-coupling. The key breakthrough in this field was the development of bulky, electron-rich dialkylbiaryl phosphine ligands by Buchwald and others.[4] Ligands such as SPhos and tri-tert-butylphosphine ((t-Bu)₃P) are highly effective.[8]

-

Why they work : The bulkiness of these ligands promotes the formation of a monoligated, 12-electron palladium complex (Pd(PPh₃)) which is highly reactive in the oxidative addition step.[7] Their strong electron-donating character facilitates the final, crucial reductive elimination step.[4] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for this transformation.[10][11]

-

-

The Base: More Than a Proton Sponge : A strong, non-nucleophilic base is essential. Potassium tert-butoxide (KOt-Bu), sodium tert-butoxide (NaOt-Bu), and potassium phosphate (K₃PO₄) are common choices.[8][12] The primary role of the base is to deprotonate the phenothiazine N-H, significantly increasing its nucleophilicity and facilitating its coordination to the palladium center.

-

Solvent : Anhydrous, high-boiling point, aprotic solvents like toluene, dioxane, or THF are typically used.[8][13] These solvents effectively dissolve the organic reagents and can be heated to the temperatures often required to drive the reaction to completion.

-

The Arylating Agent : While the Suzuki reaction uses arylboronic acids, the more common and robust method for this specific N-arylation uses aryl halides. The reactivity order is generally I > Br > Cl.[2] Iodobenzene and bromobenzene are frequently used, with bromobenzene often providing a good balance of reactivity and cost.[8]

Experimental Protocols and Data

The following section provides a representative experimental procedure and a comparative table of reaction conditions gleaned from the literature.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the N-arylation of phenothiazine.[8]

Step-by-Step Methodology:

-

Reactor Setup : To a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add phenothiazine (1.0 equiv), the aryl halide (e.g., bromobenzene, 1.2 equiv), and the base (e.g., KOt-Bu, 1.3 equiv).

-

Inert Atmosphere : Seal the vessel and degas the mixture thoroughly. This is critical to prevent oxidation of the catalyst and ligands. This can be achieved by subjecting the flask to three cycles of freeze-pump-thaw or by evacuating and backfilling with an inert gas like argon or nitrogen.[8]

-

Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 3 mol %) and the phosphine ligand (e.g., (t-Bu)₃PHBF₄, 6 mol %).

-

Solvent Addition : Add anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.5 M).

-

Reaction : Place the sealed vessel in a preheated oil bath and stir vigorously at reflux (typically 110-160°C) for the specified time (e.g., 16-20 hours).[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

-

Isolation : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to afford this compound as a solid.[8]

Comparative Table of Reaction Conditions

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd₂(dba)₃ (3) | (t-Bu)₃PHBF₄ (6) | KOt-Bu (1.29) | Toluene | Reflux | 20 | 97 | [8] |

| Pd₂(dba)₃ (2.5) | None specified | NaOt-Bu (1.0) | Toluene | 160 | 16 | 87 | [8] |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 8 | High | [9] (general) |

| Pd(dppf)Cl₂ | (dppf) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | Overnight | N/A | [14] (general) |

This table summarizes conditions for N-arylation reactions, which are analogous to the specific synthesis of this compound.

Challenges in Coupling with Nitrogen Heterocycles

While powerful, palladium-catalyzed N-arylation is not without its challenges, particularly when using nitrogen-containing heterocycles.

-

Catalyst Inhibition : The Lewis-basic nitrogen atoms present in the starting material (phenothiazine) and the product can coordinate to the palladium center.[15][16] This coordination can sometimes lead to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst, resulting in low conversion.[17] The use of bulky ligands helps to mitigate this by sterically discouraging such unproductive binding.

-

Substrate Solubility : Highly polar heterocyclic compounds can sometimes exhibit poor solubility in the nonpolar organic solvents typically used for these reactions, which can impede reaction rates.[15]

-

Functional Group Tolerance : While generally robust, the reaction conditions (strong base, high temperature) may not be compatible with sensitive functional groups on more complex substrates. Careful planning and optimization are required in such cases.

Conclusion

The palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, is a highly effective and reliable method for the synthesis of this compound. A deep understanding of the catalytic cycle and the specific function of each reaction component—the palladium source, the crucial bulky phosphine ligand, the strong base, and the anhydrous solvent—is essential for achieving high yields. By employing robust protocols under a strict inert atmosphere, researchers can readily access this valuable photocatalyst and its derivatives, paving the way for further innovations in both medicinal chemistry and materials science.

References

- 1. diva-portal.org [diva-portal.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Photophysical Properties of 10-Phenyl-10H-phenothiazine

This guide provides a comprehensive exploration of the core photophysical properties of 10-Phenyl-10H-phenothiazine (PTH), a heterocyclic compound of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the synthesis, characterization, and photophysical behavior of this versatile molecule.

Introduction: The Significance of this compound

This compound belongs to the phenothiazine class of compounds, which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] The introduction of a phenyl group at the 10-position of the phenothiazine core significantly modifies its electronic and photophysical properties, leading to a surge of research into its applications as a photocatalyst and a component in advanced optoelectronic devices.[1] The non-planar, butterfly-like conformation of the phenothiazine structure is maintained with the N-aryl substitution, which is advantageous in preventing undesirable molecular aggregation in organic electronic materials.[1] This guide will delve into the synthesis, detailed photophysical characterization, and the influence of the local environment on the behavior of this compound.

Synthesis of this compound

The most common and effective method for synthesizing this compound is the Ullmann condensation. This copper-catalyzed reaction facilitates the N-arylation of the phenothiazine core.[1]

Experimental Protocol: Ullmann Condensation

Materials:

-

Phenothiazine

-

Bromobenzene or Iodobenzene

-

Copper catalyst (e.g., CuI, Pd₂(dba)₃)

-

Base (e.g., KOt-Bu, Sodium tert-butoxide)

-

High-boiling point anhydrous solvent (e.g., Toluene, DMSO)

-

Standard laboratory glassware and purification apparatus (silica gel column chromatography)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenothiazine in the anhydrous solvent.

-

Add the aryl halide (bromobenzene or iodobenzene), the base, and the copper or palladium catalyst to the reaction mixture.

-

The reaction mixture is then heated to reflux (e.g., 110-160°C) and stirred vigorously for several hours (typically 16-20 hours).[2][3][4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[2][3]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.[2]

Core Photophysical Properties

The photophysical properties of this compound are dictated by its electronic structure, which is characterized by the electron-donating phenothiazine core and the attached N-phenyl group.

Electronic Absorption

The UV-Vis absorption spectrum of this compound reveals key information about its electronic transitions. In non-polar solvents like hexane, it exhibits a maximum absorption wavelength (λmax) at 314 nm.[5][6] In a more polar solvent such as dichloromethane (CH₂Cl₂), the lowest energy absorption band is observed at 321 nm with a molar extinction coefficient (ε) of 2600 M⁻¹ cm⁻¹.[7] For comparison, the parent 10H-phenothiazine shows absorption maxima at 252 nm and 316 nm, indicating that the N-phenyl group subtly influences the electronic structure.[5]

Upon one-electron oxidation, this compound forms a stable and intensely colored radical cation (PTH⁺•). This radical species displays characteristic absorption bands in the visible and near-infrared (NIR) regions of the electromagnetic spectrum.[5][7] The excited doublet states of this radical cation are accessible using visible and NIR light and can act as potent photooxidants.[7]

Fluorescence Emission

This compound exhibits fluorescence with emission maxima that are sensitive to the polarity of the solvent. The emission peak typically appears in the range of 440 to 448 nm.[8] However, the fluorescence quantum yield (Φf) of PTH is generally low, falling within the range of 0.01-0.02.[8] This low quantum yield suggests that non-radiative decay pathways are significant in the deactivation of the excited singlet state. The fluorescence lifetime (τf) of the closely related N-methyl-phenothiazine is approximately 2.0 ns, providing an estimate for the excited state lifetime of PTH.[8]

Summary of Photophysical Data

| Property | Value | Solvent | Reference |

| Absorption (λmax) | 314 nm | Hexane | [5][6] |

| 321 nm | CH₂Cl₂ | [7] | |

| Molar Extinction Coefficient (ε) | 2600 M⁻¹ cm⁻¹ | CH₂Cl₂ | [7] |

| Fluorescence Emission (λem) | 440 - 448 nm | Varies | [8] |

| Fluorescence Quantum Yield (Φf) | 0.01 - 0.02 | Varies | [8] |

| Fluorescence Lifetime (τf) of N-methyl-phenothiazine | 2.0 ns | Not Specified | [8] |

Experimental Characterization of Photophysical Properties

Accurate determination of the photophysical properties of this compound requires precise experimental methodologies.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Experimental Workflow:

Caption: Workflow for relative fluorescence quantum yield determination.

Detailed Protocol:

-

Selection of Standard and Solvent: Choose a fluorescence standard with an absorption range that overlaps with the sample and is soluble in the same spectroscopic grade solvent.

-

Preparation of Solutions: Prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

UV-Vis Absorbance Measurement: Record the absorbance spectra for all solutions.

-

Fluorescence Emission Measurement: Using a spectrofluorometer, record the corrected emission spectra of all solutions at the same excitation wavelength.

-

Data Analysis:

-

Integrate the area under the emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

-

Determine the gradients (slopes) of the resulting linear plots.

-

Calculate the quantum yield of the sample (Φs) using the following equation:

Φs = Φr * (Grads / Gradr) * (ns² / nr²)

Where Φr is the quantum yield of the reference, Grad is the gradient, and n is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Principle of TCSPC:

Caption: Schematic of a Time-Correlated Single Photon Counting (TCSPC) setup.

Procedure:

-

A high-repetition-rate pulsed light source (laser or LED) excites the sample.

-

For each excitation pulse, a "start" signal is sent to a time-to-amplitude converter (TAC).[9][10]

-

The sample fluoresces, and a single emitted photon is detected by a sensitive detector (e.g., a photomultiplier tube, PMT).

-

The detection of the photon generates a "stop" signal for the TAC.[9][10]

-

The TAC outputs a voltage proportional to the time difference between the "start" and "stop" signals.

-

This process is repeated thousands or millions of times, and a histogram of the number of photons versus their arrival time is constructed by a multi-channel analyzer (MCA).[10][11]

-

The resulting histogram represents the fluorescence decay curve, which can be fitted to an exponential function to determine the fluorescence lifetime (τ).

Conclusion

This compound is a molecule with intriguing photophysical properties that are highly sensitive to its environment. Its relatively straightforward synthesis and tunable electronic characteristics make it a valuable building block in the development of new materials for photocatalysis and optoelectronics. A thorough understanding of its fundamental photophysical properties, as outlined in this guide, is crucial for harnessing its full potential in these and other emerging applications. The provided experimental protocols offer a solid foundation for researchers to accurately characterize this and similar compounds, ensuring the generation of reliable and reproducible data.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorescence lifetime endoscopy using TCSPC for the measurement of FRET in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. diva-portal.org [diva-portal.org]

- 5. This compound | 7152-42-3 | Benchchem [benchchem.com]

- 6. 10-Phenylphenothiazine | 7152-42-3 | TCI AMERICA [tcichemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

Electrochemical characterization of 10-Phenyl-10h-phenothiazine

An In-Depth Technical Guide to the Electrochemical Characterization of 10-Phenyl-10H-phenothiazine

Foreword: Unveiling the Redox Soul of a Versatile Molecule

This compound (PTH), a molecule born from the fusion of a tricyclic phenothiazine core and a phenyl substituent at the nitrogen atom, stands as a cornerstone in modern chemistry.[1] Its unique electronic structure makes it a powerful electron donor, a property that has been harnessed in fields as diverse as photoredox catalysis, organic electronics, and energy storage.[1][2][3] Furthermore, the phenothiazine scaffold is central to numerous pharmaceuticals, where its metabolic fate is often dictated by oxidative processes.[4]

The utility of PTH is intrinsically linked to its ability to undergo facile and reversible electron transfer reactions—its redox behavior. To understand, predict, and optimize its function in any application, a thorough electrochemical characterization is not merely beneficial; it is imperative. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to probe the electrochemical properties of this compound, grounding theoretical principles in practical, field-proven laboratory protocols.

Part 1: The Rationale of Electrochemical Inquiry

The primary goal of characterizing PTH is to quantify its electron-donating ability and the stability of its oxidized forms. The most powerful and common technique for this purpose is Cyclic Voltammetry (CV) . CV is a versatile electroanalytical technique that provides a wealth of information about a substance's redox properties by measuring the current response as a function of a linearly cycled potential.[5][6]

From a single CV experiment, we can determine:

-

Redox Potentials (E°'): The potential at which the molecule is oxidized or reduced, directly correlating to its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

-

Electron Transfer Kinetics: The rate at which electrons are transferred between the electrode and the molecule.

-

Reversibility and Stability: Whether the oxidized or reduced species are stable on the time scale of the experiment, a critical factor for applications like rechargeable batteries or reusable catalysts.[7]

The three-electrode system is the heart of the CV experiment, designed to isolate and accurately measure the phenomena of interest at the working electrode.[5][8]

-

Working Electrode (WE): An inert surface (e.g., glassy carbon) where the redox reaction of PTH occurs. Its potential is precisely controlled.

-

Reference Electrode (RE): Provides a stable, constant potential against which the working electrode's potential is measured.

-

Counter Electrode (CE): Completes the electrical circuit by passing a current equal and opposite to that of the working electrode, ensuring no current flows through the reference electrode, which would compromise its stability.

Part 2: A Validated Protocol for Cyclic Voltammetry of this compound

This protocol is designed as a self-validating system. Each step, from preparation to data acquisition, includes internal checks and rationales to ensure the generation of reliable and reproducible data.

Materials & Reagents

| Component | Specification | Rationale for Selection |

| Analyte | This compound (≥95% purity) | High purity is essential to avoid signals from electroactive impurities.[9] |

| Solvent | Acetonitrile (CH₃CN), Anhydrous or HPLC Grade | A polar aprotic solvent is crucial. It dissolves the analyte and electrolyte while preventing unwanted protonation reactions with the generated radical species, which are common in protic solvents.[10][11] |

| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate (TBAPF₆) | A salt that is electrochemically inert within the potential window of interest. It provides solution conductivity to minimize IR drop (uncompensated solution resistance) which can distort the voltammogram. A 0.1 M concentration is standard.[8][12] |

| Internal Standard | Ferrocene (Fc) | Ferrocene provides a stable, reversible, one-electron redox couple (Fc/Fc⁺). Measuring it in the same solution allows all potentials to be referenced against a universally accepted internal standard, correcting for reference electrode drift and enabling direct comparison of data across different laboratories.[10][13] |

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure, from initial setup to final data analysis.

Caption: Experimental workflow for the CV analysis of this compound.

Step-by-Step Methodology

1. Electrode Preparation (The Foundation of Reproducibility):

- Polish the glassy carbon working electrode (GCE) on a polishing pad with a 0.05 µm alumina slurry for 60 seconds.

- Rinse thoroughly with deionized water, then sonicate in deionized water and ethanol for 2 minutes each to remove any adhered alumina particles.

- Dry the electrode completely. A pristine electrode surface is non-negotiable for achieving predictable results.[8]

2. Electrochemical Cell Assembly:

- Place the polished GCE, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺) into the electrochemical cell.[8][13]

- Ensure the tip of the reference electrode is positioned close to the working electrode to minimize the uncompensated resistance.

3. Solution Preparation and Deoxygenation:

- Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This is your "electrolyte solution."

- Transfer a known volume (e.g., 5 mL) to the cell.

- Seal the cell and purge the solution by bubbling with a gentle stream of high-purity argon or nitrogen for at least 15 minutes. This step is critical as dissolved oxygen is electroactive and its reduction products can interfere with the measurement.[14]

- Maintain a positive pressure of the inert gas over the solution for the duration of the experiment.

4. Data Acquisition Protocol:

- Blank Scan: Connect the electrodes to a potentiostat. Run a CV scan on the electrolyte solution alone over the desired potential range (e.g., -0.2 V to +1.2 V vs. Ag/Ag⁺). The resulting voltammogram should be flat and featureless, confirming the purity of your solvent and electrolyte. This is a crucial self-validation step.

- Analyte Scan: Add a pre-weighed amount of this compound to achieve a concentration of 1-2 mM. Allow it to dissolve fully.

- Perform the CV measurement using typical parameters:

- Initial Potential: A potential where no reaction occurs (e.g., -0.2 V).

- Vertex Potentials: Scan in the positive (anodic) direction to a potential beyond the second oxidation wave (e.g., +1.2 V), then reverse the scan back to the starting potential.

- Scan Rate (ν): Begin with a standard rate of 100 mV/s.

- Internal Standard Calibration: Add a small amount of ferrocene to the same solution and record another CV. This will produce a new reversible wave corresponding to the Fc/Fc⁺ couple, which will be used to reference all measured potentials.

Part 3: Interpreting the Electrochemical Signature

The cyclic voltammogram of PTH reveals a story of two successive one-electron oxidations. The phenothiazine core readily gives up an electron to form a stable radical cation (PTH•⁺), which can then be further oxidized to a dication (PTH²⁺) at a higher potential.[7][15][16]

Expected Results and Data Presentation

The voltammogram will exhibit two distinct oxidation peaks (waves) on the forward scan and two corresponding reduction peaks on the reverse scan.

Table 1: Key Electrochemical Parameters for this compound

| Parameter | Symbol | Typical Value Range | Significance & Interpretation |

| First Formal Potential | E°'₁ | +0.40 V to +0.55 V (vs. Fc/Fc⁺) | Represents the thermodynamic potential for the PTH/PTH•⁺ couple. A lower value indicates it is a stronger electron donor. This value is a proxy for the HOMO energy level. |

| Second Formal Potential | E°'₂ | +0.90 V to +1.10 V (vs. Fc/Fc⁺) | Represents the potential for the PTH•⁺/PTH²⁺ couple. The difference (E°'₂ - E°'₁) reflects the electronic stability of the radical cation. |

| First Peak Separation | ΔEp₁ | 60 - 90 mV | A value close to 59 mV (at room temp) indicates a kinetically fast and reversible one-electron process. Larger values suggest quasi-reversibility. |

| Second Peak Separation | ΔEp₂ | 70 - 120 mV | Often larger than ΔEp₁, indicating the second electron transfer may be slower or the dication less stable. |

| Peak Current Ratio | Ipc / Ipa | ≈ 1 | For a reversible process where the product is stable, the cathodic (reduction) peak current should be equal to the anodic (oxidation) peak current. A ratio < 1 suggests the oxidized species is undergoing a chemical reaction. |

Note: These values are illustrative and can vary based on specific experimental conditions such as solvent and electrolyte choice.[10]

The Redox Mechanism

The electrochemical oxidation of PTH is a stepwise process involving the formation of two distinct cationic species.

Caption: Stepwise redox mechanism of this compound.

This mechanism is the foundation for its applications. In photoredox catalysis, the easily formed PTH•⁺ is the key photo-oxidant.[11] In battery applications, the ability to reversibly shuttle between the neutral and radical cation states allows for charge storage.[7]

The Scan Rate Dependence: A Window into Kinetics

To confirm the nature of the redox process, it is essential to vary the scan rate (e.g., from 25 mV/s to 500 mV/s). For a simple, reversible process where the species diffuse freely to the electrode:

-

The peak currents (Ipa and Ipc) will be directly proportional to the square root of the scan rate (ν¹/²).

-

The peak potentials (Epa and Epc) will remain constant, and thus ΔEp will be independent of the scan rate.

Deviations from this ideal behavior can indicate that the electron transfer is slow (quasi-reversible or irreversible) or that the redox event is coupled to a chemical reaction.

Part 4: Connecting Electrochemistry to Application

The data derived from these protocols are not mere academic curiosities; they are predictive tools for real-world applications.

-

For Drug Development: The first oxidation potential (E°'₁) provides a quantitative measure of how susceptible the phenothiazine core is to metabolic oxidation.[4] This can be used to compare different derivatives and predict which might be more rapidly metabolized in vivo via S-oxidation pathways.[17]

-

For Materials Science & Catalysis: The redox potentials directly inform the design of photoredox catalytic cycles and energy storage devices.[2] For PTH to act as a photo-oxidant for a substrate, its excited-state potential must be sufficient to oxidize that substrate. Its ground state oxidation potential, determined by CV, is a key component in calculating that excited-state potential.[11] Similarly, for battery applications, the potentials dictate the cell voltage, while the stability of the radical cation (assessed by reversibility and current ratios) predicts the cycling stability and lifetime of the device.[7]

By rigorously applying the principles and protocols outlined in this guide, researchers can confidently unlock the electrochemical secrets of this compound, paving the way for its intelligent application in science and technology.

References

- 1. This compound | 7152-42-3 | Benchchem [benchchem.com]

- 2. diva-portal.org [diva-portal.org]

- 3. This compound | 7152-42-3 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. ossila.com [ossila.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 10-Phenylphenothiazine = 95 7152-42-3 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

1H and 13C NMR spectral analysis of 10-Phenyl-10h-phenothiazine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 10-Phenyl-10H-phenothiazine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of this compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the principles of NMR spectroscopy as applied to this specific heterocyclic compound. We will explore the causality behind experimental choices, provide detailed interpretations of spectral data, and present standardized protocols for data acquisition. The guide is grounded in authoritative references to ensure scientific integrity and provides visual aids to clarify complex structural relationships and workflows.

Introduction: The Significance of this compound

This compound is a significant derivative of the phenothiazine core, a heterocyclic system foundational to many dyes, pharmaceuticals, and electronic materials. The introduction of a phenyl group at the nitrogen atom (N-10 position) profoundly alters the electronic and steric properties of the parent molecule, making it a subject of considerable research interest.[1] Its applications have expanded from early pharmaceutical explorations to its current use as a prominent organic photocatalyst in synthetic chemistry and a component in advanced optoelectronic devices.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural elucidation of organic molecules like this compound.[1] By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides precise information about the molecular framework, confirming the successful synthesis and purity of the compound.

Below is the chemical structure of this compound with a standard numbering system that will be used for spectral assignments throughout this guide.

Figure 1. Structure and numbering of this compound.

Foundational NMR Principles in the Context of this compound

A robust interpretation of the NMR spectra requires an understanding of several core principles:

-

Chemical Shift (δ) : The position of an NMR signal, reported in parts per million (ppm), is dictated by the local electronic environment of the nucleus. Electron-withdrawing groups or proximity to electronegative atoms (like N and S) "deshield" a nucleus, causing its signal to appear at a higher ppm value (downfield). Conversely, electron-donating effects "shield" the nucleus, shifting its signal to a lower ppm value (upfield). In aromatic systems, the ring current effect typically causes protons attached to the ring to resonate in the 6.5-8.5 ppm region.[3]

-

Spin-Spin Coupling (J) : The interaction between non-equivalent nuclei on adjacent atoms causes signals to split into multiple lines (multiplets). The magnitude of this splitting, the coupling constant (J) measured in Hertz (Hz), provides information about the connectivity and spatial relationship of atoms. For aromatic protons, ortho coupling (³J) is typically the largest (7–10 Hz), followed by meta coupling (⁴J, 2–3 Hz), and para coupling (⁵J), which is often negligible or less than 1 Hz.[4]

-

Integration : The area under a ¹H NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative determination of the relative number of protons in different chemical environments.

-

¹³C NMR Spectroscopy : Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. The chemical shift provides information about the carbon's hybridization and electronic environment.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is fundamentally dependent on a meticulous experimental setup. The following protocol outlines a self-validating system for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Analyte Purity : Ensure the this compound sample is of high purity (>95%), as impurities will introduce extraneous signals. Purification is often achieved by silica gel column chromatography.[2][5]

-

Massing : Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR (15-25 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Solvent Selection : Choose a suitable deuterated solvent. Acetone-d₆ and Chloroform-d (CDCl₃) are common choices. Acetone-d₆ is often preferred as it can provide sharp, well-resolved signals for this compound.[1][2]

-

Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex the mixture until the sample is completely dissolved.

-

Transfer : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.

Spectrometer Setup and Data Acquisition

The following diagram illustrates the generalized workflow for NMR data acquisition.

Diagram 1. Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by a complex series of overlapping signals exclusively in the aromatic region. The data presented here is based on a spectrum recorded at 300 MHz in acetone-d₆.[2][5]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.70 | t | 7.5 | 2H | H-2', H-6' |

| 7.57 | t | 7.2 | 1H | H-4' |

| 7.44 | d | 7.8 | 2H | H-3', H-5' |

| 7.06 | d | 7.5 | 2H | H-4, H-5 |

| 6.92 | t | 7.2 | 2H | H-2, H-7 |

| 6.89 | t | 7.2 | 2H | H-3, H-6 |

| 6.23 | d | 8.1 | 2H | H-1, H-8 |

Table 1: ¹H NMR Spectral Data for this compound in Acetone-d₆.[1][2][5]

Interpretation of N-Phenyl Ring Protons (H-2' to H-6')

-

δ 7.70 (t, 2H), 7.57 (t, 1H), 7.44 (d, 2H): These signals correspond to the five protons of the N-phenyl substituent.

-

The signal at 7.70 ppm is a triplet, integrating to 2H. This is characteristic of the two equivalent meta-protons (H-2', H-6'), which are coupled to the para-proton (H-4') and their respective ortho-protons (H-3', H-5').

-

The signal at 7.57 ppm is a triplet integrating to 1H, assigned to the para-proton (H-4'). It is coupled to the two equivalent meta-protons (H-2', H-6').

-

The signal at 7.44 ppm is a doublet integrating to 2H, assigned to the two equivalent ortho-protons (H-3', H-5'). These are coupled only to their adjacent meta-protons.

-

Interpretation of Phenothiazine Core Protons (H-1 to H-8)

The eight protons on the phenothiazine core are chemically symmetric, resulting in four distinct signals.

-

δ 6.23 (d, 2H): This is the most upfield signal in the spectrum, appearing as a doublet. This significant shielding is attributed to the anisotropic effect of the N-phenyl ring, which is twisted out of the plane of the phenothiazine core. This signal is assigned to H-1 and H-8, which are ortho to the nitrogen atom.[1]

-

δ 7.06 (d, 2H), 6.92 (t, 2H), 6.89 (t, 2H): These overlapping signals arise from the remaining six protons of the phenothiazine backbone.

-

The doublet at 7.06 ppm is assigned to H-4 and H-5, which are ortho to the sulfur atom.

-

The two triplets at 6.92 ppm and 6.89 ppm are assigned to H-2/H-7 and H-3/H-6. Precise assignment often requires 2D NMR techniques due to the signal overlap.

-

The following diagram illustrates the key coupling relationships within the molecule.

Diagram 2. ¹H-¹H coupling (J) relationships. Solid red lines denote ortho (³J) coupling; dashed green lines denote meta (⁴J) coupling.

Detailed ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a map of the carbon skeleton. The data presented is based on a spectrum recorded at 100 MHz in acetone-d₆.[2][5]

| Chemical Shift (δ, ppm) | Assignment |

| 144.98 | C-4a, C-5a |

| 141.82 | C-1' |

| 131.64 | C-2', C-6' |

| 131.37 | C-4' |

| 129.07 | C-3', C-5' |

| 127.31 | C-2, C-7 |

| 123.37 | C-4, C-5 |

| 120.90 | C-3, C-6 |

| 116.96 | C-1, C-8 |

Table 2: ¹³C NMR Spectral Data for this compound in Acetone-d₆.[2][5]

Interpretation of Carbon Signals

-

Quaternary Carbons :

-

δ 144.98 : This downfield signal is assigned to the two equivalent quaternary carbons (C-4a, C-5a) of the phenothiazine core that are bonded to both nitrogen and sulfur. Their deshielded nature is expected.

-

δ 141.82 : This signal corresponds to the ipso-carbon (C-1') of the N-phenyl ring, the quaternary carbon directly attached to the nitrogen atom.

-

-

Protonated Carbons (CH) :

-

δ 131.64, 131.37, 129.07 : These three signals belong to the carbons of the N-phenyl ring. The specific assignment can be confirmed with 2D NMR, but they correspond to the C-2'/C-6', C-4', and C-3'/C-5' pairs.

-

δ 127.31, 123.37, 120.90, 116.96 : These four signals are assigned to the eight protonated carbons of the phenothiazine core. The most upfield signal at 116.96 ppm is assigned to C-1 and C-8, consistent with the shielding observed in the ¹H NMR spectrum. The remaining signals correspond to the other carbon pairs (C-2/C-7, C-3/C-6, C-4/C-5).

-

The Role of Advanced NMR Techniques

While 1D NMR provides foundational data, the significant signal overlap in the aromatic region of this compound necessitates advanced techniques for complete and unambiguous assignment.

-

2D COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin couplings, allowing for the definitive tracing of proton connectivity within each aromatic ring system.

-

2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C nuclei, enabling the direct assignment of protonated carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and linking different spin systems.

-

¹⁵N NMR : Although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, techniques like ¹⁵N CP/MAS (Cross-Polarization Magic-Angle Spinning) solid-state NMR can directly probe the electronic environment of the central nitrogen atom, confirming its trivalent state.[1]

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The ¹H spectrum is characterized by a set of complex, overlapping multiplets in the aromatic region, with the protons ortho to the nitrogen (H-1, H-8) appearing unusually upfield due to anisotropic effects. The ¹³C spectrum shows nine distinct signals, consistent with the molecule's C₂ symmetry. While 1D NMR is sufficient for routine verification, a combination of advanced 2D NMR experiments is essential for the complete and unequivocal assignment of all resonances. This guide provides the foundational knowledge and protocols for researchers to confidently acquire and interpret the NMR spectra of this important molecule.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 10-Phenyl-10H-phenothiazine

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 10-Phenyl-10H-phenothiazine (PPT), a molecule of significant interest in medicinal chemistry, photocatalysis, and materials science.[1][2][3] We delve into the core principles and practical considerations for achieving robust and reliable analytical results. This document outlines optimal ionization strategies, detailed experimental workflows for both qualitative and quantitative analysis, and an in-depth examination of the compound's characteristic fragmentation patterns. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical knowledge with field-proven methodologies to empower users in their analytical endeavors.

Introduction to this compound and the Role of Mass Spectrometry

This compound (PPT) is an N-aryl derivative of the phenothiazine heterocyclic system. The parent phenothiazine scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[2] The addition of a phenyl group at the N-10 position significantly enhances the molecule's electron-donating character while maintaining a non-planar, butterfly-like conformation that helps prevent undesirable molecular aggregation.[2] These features make PPT and its derivatives valuable in applications ranging from pharmaceuticals to organic electronic materials and photocatalysis.[1][2][3]

Mass spectrometry (MS) is an indispensable tool for the characterization of PPT. Its high sensitivity and specificity enable precise molecular weight determination, elemental composition analysis, structural elucidation through fragmentation analysis, and accurate quantification in complex matrices. This guide will walk through the critical aspects of analyzing this compound using modern mass spectrometry techniques.

Physicochemical Properties and Their Implications for MS Analysis

A thorough understanding of PPT's physicochemical properties is the foundation for developing a successful MS method.

| Property | Value | Implication for MS Analysis |

| Molecular Formula | C₁₈H₁₃NS | Defines the theoretical monoisotopic mass.[1][4] |

| Molecular Weight | 275.37 g/mol | The nominal mass expected in low-resolution MS.[1][4] |

| Exact Mass | 275.0769 Da | The precise mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition.[4] |

| Structure | Tricyclic system with a central thiazine ring, N-substituted with a phenyl group. | The stable aromatic core influences fragmentation. The N-phenyl bond is a potential cleavage site. |

| Polarity (XLogP3) | 5.7 | Indicates a relatively nonpolar nature, but the nitrogen and sulfur atoms provide sites for protonation.[4] This makes it suitable for Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[5][6] |

| Proton Affinity | Moderate | The nitrogen atom is the most likely site of protonation, forming the [M+H]⁺ ion in positive mode ESI. |

Instrumentation and Ionization Techniques

The choice of ionization source and mass analyzer is critical and depends on the analytical goal (e.g., qualitative vs. quantitative analysis).

Ionization Sources

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for PPT.[7][8] It generates intact protonated molecules, [M+H]⁺, with minimal in-source fragmentation, making it perfect for accurate molecular weight determination.[7] Given PPT's structure, protonation on the nitrogen atom is highly favorable. ESI is the preferred method for coupling with liquid chromatography (LC) for both qualitative and quantitative workflows.[5][9] High-resolution mass spectrometry data confirms the formation of the [M+H]⁺ ion at m/z 276.0841 (calculated) and 276.0842 (measured).[1][3]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for less polar compounds that may not ionize as efficiently by ESI.[6][10] It can sometimes be more robust and less susceptible to matrix effects than ESI.

-

Electron Ionization (EI): Primarily used with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that causes extensive fragmentation. While this can provide rich structural information, the molecular ion (M⁺˙) of the parent phenothiazine is often observed, suggesting the stable aromatic core of PPT would also yield a detectable molecular ion.[11] However, for routine analysis, LC-based methods with soft ionization are generally preferred.

Mass Analyzers

-

Quadrupole Time-of-Flight (Q-TOF): This hybrid analyzer is the gold standard for qualitative analysis. It provides high-resolution, accurate mass (HRMS) data, enabling confident elemental composition determination of both the precursor ion and its fragments.[12][13]

-

Orbitrap: Like Q-TOF, Orbitrap mass analyzers deliver exceptional resolution and mass accuracy, making them excellent for structural confirmation and elucidation.

-

Triple Quadrupole (QqQ): This is the workhorse for quantitative analysis. Operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, a QqQ instrument offers unparalleled sensitivity and selectivity for quantifying PPT in complex mixtures.[14]

Experimental Workflow: Qualitative Analysis

The primary goal of qualitative analysis is to confirm the identity and structure of this compound.

Sample Preparation Protocol

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound standard and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a 1 mg/mL stock solution.

-